(5S)-5-Methyl-4,5-dihydro-1,3-oxazol-2-amine
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Overview
Description
(5S)-5-Methyl-4,5-dihydro-1,3-oxazol-2-amine is a chemical compound that belongs to the oxazoline family. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of a methyl group at the 5th position and an amine group at the 2nd position makes it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Methyl-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amino alcohol with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent. The reaction conditions often require a solvent like toluene or dichloromethane and a catalyst such as p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-Methyl-4,5-dihydro-1,3-oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: The amine group at the 2nd position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of oxazolidines.
Substitution: Formation of N-substituted oxazolines.
Scientific Research Applications
(5S)-5-Methyl-4,5-dihydro-1,3-oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (5S)-5-Methyl-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5R)-5-Methyl-4,5-dihydro-1,3-oxazol-2-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
4,5-Dihydro-1,3-oxazole: Lacks the methyl and amine groups, making it less reactive.
5-Methyl-1,3-oxazole: Contains a similar ring structure but lacks the dihydro and amine functionalities.
Uniqueness
(5S)-5-Methyl-4,5-dihydro-1,3-oxazol-2-amine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
(5S)-5-methyl-4,5-dihydro-1,3-oxazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-3-2-6-4(5)7-3/h3H,2H2,1H3,(H2,5,6)/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFKVNRMZIOKGZ-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(O1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN=C(O1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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